molecular formula C12H10Cl2N2O3 B15131775 Methyl 3,6-dichloro-4-((furan-2-ylmethyl)amino)picolinate

Methyl 3,6-dichloro-4-((furan-2-ylmethyl)amino)picolinate

Cat. No.: B15131775
M. Wt: 301.12 g/mol
InChI Key: YRORWHRIBLPXIK-UHFFFAOYSA-N
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Description

Methyl 3,6-dichloro-4-((furan-2-ylmethyl)amino)picolinate is a chemical compound with the molecular formula C12H10Cl2N2O3. It is known for its unique structure, which includes a picolinate core substituted with dichloro and furan-2-ylmethylamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,6-dichloro-4-((furan-2-ylmethyl)amino)picolinate typically involves multi-step organic reactions. One common method includes the reaction of 3,6-dichloropicolinic acid with furan-2-ylmethylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent and a base to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dichloro-4-((furan-2-ylmethyl)amino)picolinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted picolinates .

Scientific Research Applications

Methyl 3,6-dichloro-4-((furan-2-ylmethyl)amino)picolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3,6-dichloro-4-((furan-2-ylmethyl)amino)picolinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,6-dichloro-4-((furan-2-ylmethyl)amino)pyridine-2-carboxylate
  • Methyl 3,6-dichloro-4-((furan-2-ylmethyl)amino)benzoate

Uniqueness

Methyl 3,6-dichloro-4-((furan-2-ylmethyl)amino)picolinate is unique due to its specific substitution pattern and the presence of both dichloro and furan-2-ylmethylamino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H10Cl2N2O3

Molecular Weight

301.12 g/mol

IUPAC Name

methyl 3,6-dichloro-4-(furan-2-ylmethylamino)pyridine-2-carboxylate

InChI

InChI=1S/C12H10Cl2N2O3/c1-18-12(17)11-10(14)8(5-9(13)16-11)15-6-7-3-2-4-19-7/h2-5H,6H2,1H3,(H,15,16)

InChI Key

YRORWHRIBLPXIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=N1)Cl)NCC2=CC=CO2)Cl

Origin of Product

United States

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